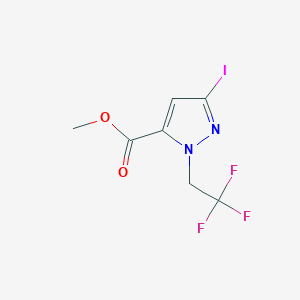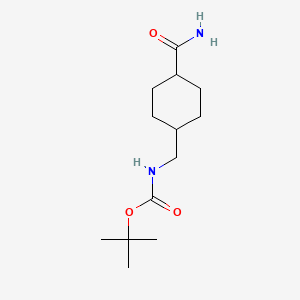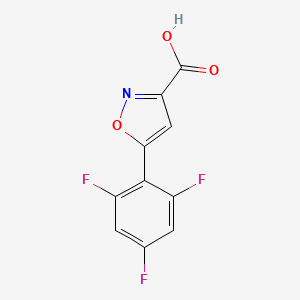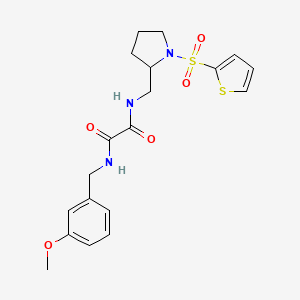![molecular formula C19H18ClN3O2S B2998260 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide CAS No. 361990-24-1](/img/structure/B2998260.png)
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the linear formula C9H10ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H10ClNO2 . The molecular weight is 199.639 .Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 327.31°C . Its density is roughly estimated to be 1.2076 . It is soluble in acetone, dichloromethane, ethanol, hexane, and toluene, but it is almost insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide, as part of a broader class of chemicals, has been synthesized and characterized for its potential applications in scientific research. Studies have shown the synthesis of related compounds, involving the reaction of specific acetohydrazides with various aromatic aldehydes to yield N-substituted benzylidiene acetamides, which upon cyclization with thioglycolic acid yield thiazolidinone derivatives. These compounds, including those similar to the mentioned chemical, have been evaluated for their antibacterial and antifungal activities, indicating their potential use in antimicrobial research (Fuloria et al., 2009).
Antimicrobial Evaluation
The antimicrobial properties of related compounds have been extensively studied, revealing that these compounds exhibit significant antibacterial and antifungal activities. This suggests that this compound and its analogs could be valuable in the development of new antimicrobial agents. The method of synthesizing these compounds and their structural characterization through spectral studies underpin their potential application in the field of medicinal chemistry and drug development (Fuloria et al., 2014).
Structural Insights
Crystallographic studies of related compounds provide insights into their structural properties, which are crucial for understanding their biological activities. For example, the analysis of crystal structures of certain acetamides reveals their folded conformation, which is stabilized by intramolecular hydrogen bonding. Such structural insights are invaluable for the rational design of new compounds with enhanced biological activities, including those related to this compound (Subasri et al., 2016).
Ligand-Protein Interactions
The interaction of related compounds with biological targets such as proteins has been investigated using molecular docking studies. These studies help in understanding the binding affinity and mode of action of such compounds at the molecular level, providing valuable information for drug design and development. The investigation of ligand-protein interactions is critical for the development of compounds with specific biological activities, including antimicrobial and anticancer properties (Mary et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that similar compounds have been used for their antimicrobial activity .
Mode of Action
It is believed that the compound interacts with its targets in a way that results in consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .
Biochemical Pathways
The compound’s phenoxy properties and controlled acidic content suggest that it may interact with multiple pathways related to cell growth and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are believed to include anticancer, antitumor, analgesic, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-8-12(20)6-7-14(11)25-9-16(24)23-18-17-13-4-2-3-5-15(13)26-19(17)22-10-21-18/h6-8,10H,2-5,9H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHCFIAALRYUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2998178.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)

![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)
amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)